C21H23BrN4O5

Description

Contextualization within Relevant Chemical Classes (e.g., Benzodiazepine (B76468) Derivatives)

NB-Bromazafone (Bromazolam) is classified as a triazolobenzodiazepine. This classification stems from its core chemical structure, which features a benzodiazepine nucleus fused with a triazole ring. The benzodiazepine core is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a diazepine (B8756704) ring. The addition of the triazole ring distinguishes it from classical benzodiazepines like diazepam and places it in a subclass with compounds such as alprazolam.

The defining structural feature of NB-Bromazafone is the substitution of a bromine atom on the benzene ring, setting it apart from its chloro-analogue, alprazolam. This halogen substitution significantly influences the compound's electronic properties and, consequently, its binding affinity for and efficacy at the GABA-A receptor, the primary target of benzodiazepines.

| Compound Name | Chemical Class | Key Structural Features |

|---|---|---|

| NB-Bromazafone (Bromazolam) | Triazolobenzodiazepine | Benzodiazepine core, Fused triazole ring, Bromine substitution |

| Alprazolam | Triazolobenzodiazepine | Benzodiazepine core, Fused triazole ring, Chlorine substitution |

| Diazepam | Benzodiazepine | Benzodiazepine core |

Academic Significance and Research Utility of the NB-Bromazafone Scaffold

The academic significance of the NB-Bromazafone scaffold lies primarily in its utility as a tool for neuropharmacological research. Its potent and non-selective agonist activity at the benzodiazepine binding site of GABA-A receptors allows for the investigation of the roles of different GABA-A receptor subtypes in various physiological and pathological processes.

Research utilizing the NB-Bromazafone scaffold can provide insights into the structure-activity relationships of benzodiazepines. By comparing the pharmacological profiles of NB-Bromazafone with its analogues, researchers can elucidate the impact of specific structural modifications, such as halogen substitutions, on receptor affinity and functional activity. For instance, studies have quantified the binding affinity of Bromazolam at different α-subunits of the GABA-A receptor, providing valuable data for computational modeling and the design of novel subtype-selective ligands.

The metabolic pathways of NB-Bromazafone have also been a subject of research, with studies identifying key metabolites formed through hydroxylation and glucuronidation. This information is crucial for the development of analytical methods for its detection and for understanding its pharmacokinetic profile. The primary phase I metabolite, α-hydroxybromazolam, and its subsequent glucuronide conjugates are important targets for analytical screening.

| Research Area | Specific Utility of NB-Bromazafone Scaffold | Key Research Findings |

|---|---|---|

| Neuropharmacology | Probing GABA-A receptor function | Non-selective agonist with high affinity for α1, α2, and α5 subunits. who.int |

| Medicinal Chemistry | Structure-Activity Relationship (SAR) studies | Demonstrates the influence of bromine substitution on receptor binding. |

| Analytical Chemistry | Metabolite identification and detection | Metabolized via hydroxylation (CYP3A4) and glucuronidation (UGT1A4, UGT2B10). researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C21H23BrN4O5 |

|---|---|

Molecular Weight |

491.3 g/mol |

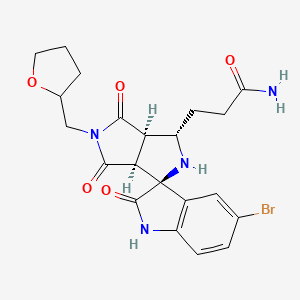

IUPAC Name |

3-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |

InChI |

InChI=1S/C21H23BrN4O5/c22-10-3-4-13-12(8-10)21(20(30)24-13)17-16(14(25-21)5-6-15(23)27)18(28)26(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,25H,1-2,5-7,9H2,(H2,23,27)(H,24,30)/t11?,14-,16-,17+,21+/m0/s1 |

InChI Key |

XYGGUXUYGHAIER-IVQZSHPJSA-N |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CCC(=O)N |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CCC(=O)N |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of Nb Bromazafone and Its Analogues

Established Synthetic Pathways and Chemical Transformations

Established synthetic pathways for benzodiazepine (B76468) cores, which are applicable to the synthesis of NB-Bromazafone and its analogues, often involve the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl compound. For brominated benzodiazepines, a common starting material is a bromo-substituted 2-aminobenzophenone.

One established method involves the reaction of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one with phosphorus pentasulfide in pyridine (B92270) to yield the corresponding 2-thione derivative. This transformation is a key step in modifying the core benzodiazepine structure. The reaction typically proceeds with good yield when heated. prepchem.com

Another established route focuses on the modification of the diazepine (B8756704) ring, for instance, at the C3 position. A synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one has been described starting from bromazepam. researchgate.net This involves a C(3) acylation followed by mild hydrolysis. researchgate.net Furthermore, methylation at the N1 and C3 positions of the benzodiazepine core represents another established chemical transformation. For example, 7-bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one was prepared by the methylation of the corresponding 3-(S)-methyl precursor using dimethyl sulphate and sodium methoxide. srce.hr

These established methods provide a reliable foundation for accessing the core structures of NB-Bromazafone analogues. The key transformations are summarized in the table below.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Thionation of lactam | Phosphorus pentasulfide, pyridine, heat | Benzodiazepine-2-thione | prepchem.com |

| C3-Hydroxylation | Lead tetraacetate/potassium iodide, acetic acid, followed by hydrolysis | 3-Hydroxy-benzodiazepin-2-one | researchgate.net |

| N1 and C3-Methylation | Dimethyl sulphate, sodium methoxide | 1-Methyl-3-methyl-benzodiazepin-2-one | srce.hr |

Exploration of Novel Synthetic Strategies and Mechanistic Insights into Reaction Pathways

Various catalytic systems have been explored to facilitate the synthesis of benzodiazepines. These include both Lewis and Brønsted acids, as well as heterogeneous catalysts which offer the advantage of easy separation and reusability. nih.gov For instance, the condensation of o-phenylenediamines with ketones can be catalyzed by H-MCM-22, a zeolite catalyst, at room temperature with high selectivity and yields. nih.gov Palladium-catalyzed reactions have also been employed for the synthesis of 1,5-benzodiazepines, involving an intramolecular N-aryl amidation as a key step. mdpi.com Mechanistic studies, including the use of Density Functional Theory (DFT) calculations, have provided valuable insights into the reaction pathways. For example, the racemization of certain 1,4-benzodiazepines has been shown to proceed through a ring-chain tautomerism mechanism. rsc.org This involves an intramolecular proton transfer that triggers the opening of the benzodiazepine ring to form an achiral intermediate, which then re-cyclizes. rsc.org Understanding such mechanisms is crucial for controlling the stereochemistry and improving the synthesis of chiral benzodiazepine analogues. Other mechanistic investigations have focused on the ring-opening and closure of benzimidazole (B57391) salts to form pyrido-benzodiazepine structures, a process that involves intramolecular C-H bond activation. researchgate.net

| Novel Strategy | Key Features | Potential Application for NB-Bromazafone Analogues | References |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high efficiency, diversity-oriented | Rapid assembly of complex precursors for diverse analogues | rsc.orgresearchgate.netacs.org |

| Novel Catalytic Systems | Use of zeolites (H-MCM-22), palladium catalysts, etc. | Improved yields, milder reaction conditions, easier purification | nih.govmdpi.com |

| Mechanistic-Driven Synthesis | Understanding of reaction pathways (e.g., ring-chain tautomerism) | Control of stereochemistry and regioselectivity | rsc.orgresearchgate.net |

Targeted Derivatization for Structural Modification and Diversification

Targeted derivatization is a key strategy for creating libraries of NB-Bromazafone analogues for structure-activity relationship (SAR) studies. This involves the selective modification of the core benzodiazepine scaffold at various positions. The fusion of a 1,2,3-triazole ring to the 1,4-benzodiazepine (B1214927) scaffold is a notable example of structural diversification. nih.govacs.org This can be achieved through multicomponent assembly processes followed by an intramolecular Huisgen cycloaddition. nih.govacs.org The resulting triazolo-benzodiazepines can be further modified, for example, through N-acylation, N-sulfonylation, or cross-coupling reactions on a brominated analogue. nih.gov

The C3 position of the benzodiazepine ring is another common site for derivatization. researchgate.net Introduction of different substituents at this position can significantly influence the biological activity of the resulting compounds. researchgate.netnih.gov For example, new diazonium salt derivatives have been prepared at the C3 position of a 7-chloro-5-phenyl-1,3-dihydro-benzo[e]- prepchem.comCurrent time information in Bangalore, IN.-diazepin-2-one. researchgate.net Solid-phase synthesis has also been employed to create diverse 1,4-benzodiazepine derivatives, for instance, by utilizing the Stille coupling reaction to introduce a variety of substituents. acs.org This approach is particularly useful for generating large libraries of compounds for high-throughput screening.

Molecular Mechanisms of Interaction of Nb Bromazafone

Investigation of Molecular Targets and Binding Site Characterization

The primary molecular target for benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. wikipedia.orgwikipedia.orgnih.gov It is highly probable that NB-Bromazafone, as a designer benzodiazepine (B76468), shares this target.

The GABA-A receptor is a pentameric protein complex that forms a central chloride ion channel. wikipedia.org There are numerous subtypes of this receptor, assembled from a variety of subunits (e.g., α, β, γ). The classical binding site for benzodiazepines is located at the interface between an α and a γ subunit. wikipedia.org Binding to this specific site does not open the channel directly but modulates the receptor's function.

While the GABA-A receptor is the most likely primary target, some preliminary sources have tangentially associated NB-Bromazafone with cannabinoid receptors. researchgate.net The cannabinoid receptor 1 (CB1), another G protein-coupled receptor, is a key component of the endocannabinoid system and a target for various psychoactive substances. wikipedia.orgresearchgate.net However, without direct binding studies, the activity of NB-Bromazafone at cannabinoid receptors remains speculative.

| Potential Molecular Target | Rationale for Consideration | Likely Binding Site |

|---|---|---|

| GABA-A Receptor | Classification as a designer benzodiazepine. brad.ac.ukresearchgate.net Benzodiazepines are well-established positive allosteric modulators of GABA-A receptors. wikipedia.orgnih.gov | Allosteric site at the interface of α and γ subunits. wikipedia.org |

| Cannabinoid Receptor 1 (CB1) | Mentioned in a document that also references cannabinoid receptor binding studies. researchgate.net | Orthosteric or allosteric site; requires experimental verification. wikipedia.org |

Biophysical Characterization of Molecular Recognition Processes

A comprehensive understanding of how a ligand like NB-Bromazafone recognizes and binds to its molecular target would require a suite of biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and structural changes.

Surface Plasmon Resonance (SPR) would be employed to measure the kinetics (association and dissociation rates) and affinity of NB-Bromazafone binding to a purified, immobilized receptor protein. This technique allows for real-time, label-free analysis of the molecular interaction.

Differential Scanning Calorimetry (DSC) could assess the thermal stability of the target receptor in the presence and absence of the ligand. A shift in the melting temperature (Tm) upon ligand binding can indicate a stabilizing or destabilizing interaction.

Circular Dichroism (CD) Spectroscopy would be used to analyze the secondary and tertiary structure of the receptor protein. Changes in the CD spectrum upon the addition of NB-Bromazafone could provide evidence of ligand-induced conformational changes.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) would be the gold standard for characterizing the binding site at an atomic level. These techniques could reveal the precise orientation of NB-Bromazafone within its binding pocket and the specific amino acid residues involved in the interaction.

| Biophysical Technique | Information Provided |

|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association rate (ka), dissociation rate (kd). |

| Differential Scanning Calorimetry (DSC) | Changes in thermal stability (Tm) of the target protein upon ligand binding. |

| Circular Dichroism (CD) | Information on ligand-induced changes to the secondary and tertiary structure of the protein. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). |

| X-ray Crystallography / Cryo-EM | High-resolution, three-dimensional structure of the ligand-receptor complex. |

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Nb Bromazafone Analogues

Methodologies for Elucidating SAR and SMR Profiles.

The elucidation of Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) profiles for benzodiazepine (B76468) analogues, such as those related to NB-Bromazafone, employs a variety of sophisticated methodologies. A foundational approach involves the systematic synthesis of a series of structurally related compounds, where specific parts of the molecule are altered to observe the impact on biological activity. This allows researchers to map how changes in the chemical structure correlate with the compound's effects.

Computational techniques are also central to modern SAR and SMR studies. Molecular modeling, for instance, allows for the visualization of how these compounds might bind to their target receptors, such as the GABA-A receptor. Techniques like molecular docking predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. Furthermore, methods like Discriminant Function Analysis (DFA) have been used to analyze physicochemical data of benzodiazepine derivatives to classify them based on their biological activity. nih.gov

Identification of Key Pharmacophoric Elements and Structural Determinants of Molecular Interaction.

For benzodiazepines in general, a well-established pharmacophore model exists, which is crucial for their interaction with the benzodiazepine binding site on the GABA-A receptor. nih.govnih.gov A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For the benzodiazepine class, these key elements typically include a proton-accepting group, two hydrophobic regions, and specific steric requirements. herts.ac.uk

The structure of benzodiazepines, a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring, forms the core scaffold. nih.gov Modifications to this structure are pivotal in determining the activity of the compound. For instance, the presence and position of substituents on the aromatic rings can significantly influence binding affinity and efficacy. Studies on various benzodiazepine analogues have highlighted the importance of specific functional groups, such as halogens (like the bromine atom in NB-Bromazafone) and nitro groups, in enhancing potency. chemisgroup.us The conformation of the seven-membered diazepine ring is also a critical determinant of how the molecule fits into the receptor's binding pocket. chemisgroup.us

The general pharmacophore model for benzodiazepine receptor ligands includes several key features:

Hydrogen Bond Acceptors: These are crucial for anchoring the ligand in the binding site.

Aromatic Rings: These engage in hydrophobic and pi-stacking interactions with receptor residues.

The table below summarizes the key pharmacophoric features and their roles in molecular interactions of benzodiazepine analogues.

| Pharmacophoric Feature | Role in Molecular Interaction | Reference |

| Hydrogen Bond Acceptor | Anchors the ligand to the receptor binding site through hydrogen bonding. | herts.ac.uk |

| Aromatic Ring System | Participates in hydrophobic and pi-stacking interactions with aromatic amino acid residues of the receptor. | herts.ac.uk |

| Hydrophobic Regions | Occupy lipophilic pockets within the receptor, contributing to binding affinity. | herts.ac.uk |

| Halogen Substituents | Can enhance binding affinity and modulate electronic properties of the molecule. | chemisgroup.us |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Mechanistic Predictions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools for predicting the activity of novel compounds and for gaining a deeper understanding of the mechanisms of drug action.

For benzodiazepines, QSAR studies have been instrumental in predicting their binding affinities to the GABA-A receptor. herts.ac.uk These studies typically involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

A QSAR model developed for a set of 69 benzodiazepine-based compounds demonstrated a high correlation (R² value of 0.90) between the calculated descriptors and the published binding values to GABA-A receptors. herts.ac.uk This model identified the positioning of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group as the most influential factors for binding. herts.ac.uk Such models can be used to virtually screen libraries of new compounds to prioritize those with the highest predicted activity for synthesis and further testing, thereby accelerating the drug discovery process.

The table below presents a simplified example of data that could be used in a QSAR study for a series of hypothetical NB-Bromazafone analogues.

| Compound | LogP (Hydrophobicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (Log 1/IC50) |

| Analogue 1 | 2.5 | 0.2 | -1.5 | 7.2 |

| Analogue 2 | 3.1 | 0.5 | -1.8 | 7.8 |

| Analogue 3 | 2.8 | -0.1 | -1.6 | 7.5 |

| Analogue 4 | 3.5 | 0.3 | -2.0 | 8.1 |

| Analogue 5 | 2.2 | 0.0 | -1.4 | 6.9 |

Advanced Theoretical and Computational Chemistry Studies on Nb Bromazafone

Quantum Chemical Investigations:

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, can provide detailed information about electron distribution, bond strengths, and molecular reactivity.

Electronic Structure, Bonding, and Reactivity Predictions.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), could elucidate the electronic structure of NB-Bromazafone. These studies would reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of NB-Bromazafone

| Property | Predicted Significance |

|---|---|

| Electron Density Distribution | Identifies nucleophilic and electrophilic centers. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. |

Computational Spectroscopy and Spectral Feature Attribution.

Computational spectroscopy methods can predict various spectra of NB-Bromazafone, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can assign specific vibrational modes or chemical shifts to individual atoms or functional groups within the molecule. This attribution is invaluable for interpreting experimental spectra and confirming the molecular structure. Time-dependent DFT (TD-DFT) could be employed to predict electronic absorption spectra, providing information about the molecule's behavior upon interaction with light.

Table 2: Predicted Spectroscopic Data for NB-Bromazafone

| Spectroscopic Technique | Predicted Information |

|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies corresponding to functional groups. |

| Raman Spectroscopy | Complementary vibrational information to IR. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts of ¹H and ¹³C atoms, aiding in structural elucidation. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov

Conformational Ensemble Analysis and Dynamic Behavior.

MD simulations can explore the conformational landscape of NB-Bromazafone, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its specific conformation. By simulating the molecule in different solvents, one can also understand how the environment influences its shape and flexibility.

Simulations of Ligand-Target Binding and Dissociation Events.

If the biological target of NB-Bromazafone is known, MD simulations can be used to model the process of the ligand binding to and unbinding from its receptor. elifesciences.orgunibo.it These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govrwth-aachen.de Such studies can also provide estimates of the binding free energy, a critical parameter in drug design. unibo.it

Molecular Docking and Virtual Screening Methodologies:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com

In the context of NB-Bromazafone, if a target protein has been identified, molecular docking could be used to predict its binding mode within the active site of the protein. nih.gov This would provide a static snapshot of the likely interactions. Furthermore, virtual screening, which involves docking a large library of compounds into a target protein, could be employed to identify other molecules with similar or potentially better binding affinities than NB-Bromazafone. nih.gov These methodologies are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. mdpi.com

Table 3: Computational Methodologies and Their Applications to NB-Bromazafone

| Methodology | Application |

|---|---|

| Quantum Chemistry | Electronic structure, reactivity, and spectral prediction. |

| Molecular Dynamics | Conformational analysis and ligand-target binding dynamics. |

Prediction of Binding Modes and Interaction Energies

Understanding how a ligand like NB-Bromazafone interacts with its biological target is fundamental to elucidating its mechanism of action. As a benzodiazepine (B76468), NB-Bromazafone is expected to bind to the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Computational docking and molecular dynamics simulations are pivotal in predicting the specific binding modes and calculating the interaction energies involved.

Molecular docking studies can predict the preferred orientation of NB-Bromazafone within the binding pocket of the GABA-A receptor. This binding site is located at the interface between the α and γ subunits of the receptor. The docking process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity. For benzodiazepines, key interactions often include hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. For instance, a critical histidine residue within the pocket is known to form a hydrogen bond with electronegative atoms on various benzodiazepines. Given the structure of NB-Bromazafone, with its bromine and multiple nitrogen and oxygen atoms, a complex network of interactions is anticipated.

It is important to note that different benzodiazepines can adopt distinct binding modes. Some studies have proposed multiple binding modes even for the same compound, highlighting the complexity of these interactions. Computational models suggest that for 1,4-benzodiazepines, the C5-phenyl substituent may extend roughly parallel to the plane of the membrane. The precise orientation and interaction energies for NB-Bromazafone would require specific computational studies on its unique structure.

The following table illustrates a hypothetical summary of predicted interactions for NB-Bromazafone based on common benzodiazepine binding patterns.

| Interaction Type | Potential NB-Bromazafone Moiety Involved | Interacting Receptor Residue (Hypothetical) | Predicted Energy Contribution (kcal/mol) |

| Hydrogen Bond | Carbonyl oxygen | α-subunit His101 | -3.5 to -5.0 |

| Hydrophobic | Phenyl ring | γ-subunit Phe77 | -2.0 to -3.5 |

| Halogen Bond | Bromine atom | α-subunit Tyr159 | -1.5 to -2.5 |

| van der Waals | Diazepine (B8756704) ring | Various pocket residues | Variable |

Once a plausible binding pose is identified through docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the ligand-receptor complex and to refine the calculation of binding free energies. These simulations model the movement of every atom in the system over time, providing a more realistic picture of the interactions in a physiological environment.

Computational Approaches for Identifying Novel Scaffold Interactions

Scaffold hopping is a computational strategy used in drug discovery to identify new molecular core structures (scaffolds) that can mimic the biological activity of a known compound but possess a different chemical makeup. This is particularly useful for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties or patent limitations. For NB-Bromazafone, scaffold hopping could lead to the discovery of novel chemotypes that retain its desired activity at the GABA-A receptor.

Several computational methods facilitate scaffold hopping:

Pharmacophore-based screening: This method defines the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A database of diverse compounds is then searched for molecules that match this pharmacophore, regardless of their underlying scaffold.

Shape-based similarity searching: This approach uses the 3D shape of the reference molecule (NB-Bromazafone) as a template to find other molecules that have a similar shape, with the hypothesis that shape similarity can correlate with similar biological function.

Fragment-based replacement: In this technique, the core scaffold of NB-Bromazafone is computationally excised, and a library of alternative scaffolds is inserted and evaluated for its ability to maintain the correct orientation of the key interacting functional groups.

Recent advancements have integrated generative reinforcement learning with scaffold hopping, allowing for the unconstrained generation of full molecules with high 3D and pharmacophore similarity to a reference molecule but low scaffold similarity. Such an approach could systematically explore novel chemical space around NB-Bromazafone, potentially leading to the identification of compounds with improved properties.

The table below outlines a potential workflow for a scaffold hopping project starting from NB-Bromazafone.

| Step | Computational Method | Objective | Expected Outcome |

| 1 | Pharmacophore Modeling | Identify key interaction features of NB-Bromazafone. | A 3D pharmacophore model with hydrogen bond donors/acceptors, hydrophobic centers, etc. |

| 2 | Virtual Screening | Screen large chemical databases against the pharmacophore. | A list of hits with diverse scaffolds matching the pharmacophore. |

| 3 | Molecular Docking | Predict the binding mode of the identified hits. | Prioritized list of compounds based on predicted binding affinity and pose. |

| 4 | ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Selection of candidates with potentially favorable drug-like properties. |

Emerging Computational Paradigms

The field of computational chemistry is rapidly evolving, with new paradigms like machine learning and advanced simulation techniques offering unprecedented opportunities for exploring complex molecular systems.

Machine Learning and Artificial Intelligence in Chemical Space Exploration

The "chemical space" of all possible drug-like molecules is vast and estimated to contain up to 10^60 compounds. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for navigating this immense space more efficiently than traditional methods. These technologies can learn from existing chemical and biological data to predict the properties of new, un-synthesized molecules.

Generative Models: Deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on datasets of known benzodiazepines or GABA-A modulators. These models can then generate novel molecular structures that are predicted to have similar activity, effectively exploring the local chemical space around NB-Bromazafone to design novel analogs.

Predictive Modeling: ML models can be built to predict various properties, including binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This allows for the rapid virtual screening of large numbers of generated or existing compounds, prioritizing those with the most promising characteristics for synthesis and experimental testing.

De Novo Drug Design: AI can be used for de novo design, creating entirely new molecules with desired properties. By combining generative models with optimization algorithms, it is possible to "fine-tune" molecular structures to enhance specific attributes, such as potency or metabolic stability, beyond what is present in the initial training data.

Advanced Sampling Techniques for Complex Molecular Systems

Standard molecular dynamics (MD) simulations are often limited by timescale. Many important biological processes, such as the binding and unbinding of a ligand from its receptor, can occur on timescales that are too long to be captured by conventional simulations. To overcome this, advanced or "enhanced" sampling techniques have been developed to accelerate the exploration of a system's conformational space.

These methods are crucial for obtaining a comprehensive understanding of the thermodynamics and kinetics of NB-Bromazafone's interaction with the GABA-A receptor. Some prominent techniques include:

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations of the same system (replicas) are run in parallel at different temperatures. Periodically, the conformations between replicas at adjacent temperatures are swapped. This allows the system to overcome high energy barriers at higher temperatures and then sample the low-energy conformations more thoroughly at lower temperatures, leading to a much faster convergence of the simulation.

Metadynamics: This technique accelerates sampling by adding a history-dependent bias potential to the system's energy landscape. This bias potential discourages the simulation from revisiting previously sampled conformations, effectively "filling in" the energy wells and pushing the system to explore new regions of the conformational space.

Accelerated Molecular Dynamics (aMD): aMD works by modifying the potential energy surface of the system. A boost potential is added in regions where the system's potential energy is below a certain threshold, which reduces the height of energy barriers and accelerates conformational transitions.

These advanced sampling methods would be invaluable for studying the complete binding pathway of NB-Bromazafone, characterizing any intermediate states, and accurately calculating the binding free energy, which is a critical determinant of a drug's potency.

Sophisticated Analytical Techniques for Structural Elucidation and Mechanistic Probing of Nb Bromazafone

High-Resolution Spectroscopic Techniques:

High-resolution spectroscopy offers a deep dive into the molecular framework of a compound, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. wikipedia.orgsigmaaldrich.comufs.ac.za By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the complete carbon-hydrogen framework of NB-Bromazafone.

In a hypothetical ¹H NMR spectrum of NB-Bromazafone, distinct signals would correspond to each unique proton in the molecule. The chemical shift of these signals would indicate the electronic environment of the protons, for instance, distinguishing between aromatic protons and those on alkyl chains. The splitting patterns (e.g., doublets, triplets) would reveal the number of neighboring protons, helping to piece together the connectivity of the molecular fragments. Furthermore, integration of the signal areas would provide a ratio of the number of protons represented by each signal.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons that are coupled to each other and to directly link protons to the carbon atoms they are attached to, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide information about the spatial proximity of protons, which is crucial for determining the molecule's three-dimensional conformation in solution.

Hypothetical ¹H NMR Data for NB-Bromazafone:

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 7.0-8.5 | Multiplets | 7H | Aromatic protons |

| 4.5-5.5 | Multiplet | 1H | Methine proton (CH) |

| 3.0-4.0 | Multiplets | 4H | Methylene protons (CH₂) |

| 2.0-2.5 | Singlet | 3H | Methyl protons (CH₃) |

| 1.0-1.5 | Multiplet | 6H | Other alkyl protons |

This table is a hypothetical representation and is intended for illustrative purposes only.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis in Research

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound with high accuracy. broadinstitute.orgthermofisher.com High-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the NB-Bromazafone molecule, allowing for the confirmation of its chemical formula, C21H23BrN4O5. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. thermofisher.com In this technique, the molecular ion of NB-Bromazafone would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to provide structural information about the different components of the molecule, such as the benzodiazepine (B76468) core and its substituents. This fragmentation pattern serves as a molecular fingerprint that can aid in the identification of the compound and its metabolites in complex mixtures. nih.gov

Hypothetical Mass Spectrometry Data for NB-Bromazafone:

| m/z (mass-to-charge ratio) | Proposed Identity |

|---|---|

| 491.0873 / 493.0852 | [M+H]⁺ (Protonated molecule with ⁷⁹Br / ⁸¹Br) |

This table is a hypothetical representation and is intended for illustrative purposes only.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.comijrpr.comwavelength-oe.com For NB-Bromazafone, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the amide, the imine (C=N) bond within the benzodiazepine ring, carbon-carbon double bonds (C=C) of the aromatic rings, and potentially N-H stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mrclab.comwavelength-oe.commsu.edu The presence of chromophores, such as the aromatic rings and conjugated systems in NB-Bromazafone, would lead to the absorption of UV or visible light. The wavelength of maximum absorption (λmax) can sometimes be used to gain insights into the extent of conjugation within the molecule.

Hypothetical Spectroscopic Data for NB-Bromazafone:

| Technique | Wavelength/Wavenumber | Proposed Assignment |

|---|---|---|

| IR | ~1680 cm⁻¹ | C=O (Amide) stretching |

| IR | ~1610 cm⁻¹ | C=N stretching |

| IR | ~1500-1600 cm⁻¹ | Aromatic C=C stretching |

This table is a hypothetical representation and is intended for illustrative purposes only.

X-ray Crystallography and Microelectron Diffraction for Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govutah.edu This technique requires the growth of a suitable single crystal of NB-Bromazafone. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of electrons, and thus atoms, within the crystal. aps.orgaps.orgresearchgate.net

Advanced Chromatographic and Separation Science for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing the purity of a sample. ijrpr.comnih.govnih.gov High-performance liquid chromatography (HPLC) would be the primary method for evaluating the purity of a synthesized batch of NB-Bromazafone. waters.com By using a suitable stationary phase and mobile phase, HPLC can separate NB-Bromazafone from any starting materials, byproducts, or degradation products. The area of the peak corresponding to NB-Bromazafone in the chromatogram would be proportional to its concentration, allowing for a quantitative assessment of its purity.

Future Directions and Uncharted Territories in Nb Bromazafone Research

Interdisciplinary Approaches Integrating Synthetic, Mechanistic, and Computational Chemistry

Future investigations into NB-Bromazafone will necessitate a deeply integrated, interdisciplinary approach, moving beyond traditional isolated analyses. tandfonline.commdpi.com The complex questions posed by novel compounds like NB-Bromazafone cannot be fully answered by a single discipline. frontiersin.org Instead, a synergistic collaboration between synthetic chemists, toxicologists, pharmacologists, and computational scientists is essential for a holistic understanding. tandfonline.comtandfonline.com

This collaborative model would function as follows:

Synthetic Chemistry: Organic chemists would be tasked with the controlled synthesis of NB-Bromazafone and its metabolites. This provides pure reference standards crucial for analytical and toxicological studies and enables the creation of structural analogues to probe structure-activity relationships (SAR).

Mechanistic Chemistry & Toxicology: Pharmacologists and toxicologists would use these synthesized compounds in in vitro and cellular assays to study the compound's interaction with biological targets, such as GABA-A receptors, which are common targets for benzodiazepines. researchgate.net This involves elucidating the molecular initiating events (MIEs) that trigger a toxicological response. rti.org

Computational Chemistry: Computational scientists would develop and use in silico models to predict the compound's binding affinity, metabolic fate, and potential for toxicity. ajol.infoolemiss.edu These predictions can guide synthetic efforts and help interpret experimental data, creating a feedback loop that accelerates the research process. nih.gov

This integrated approach ensures that computational predictions are validated by empirical data, and experimental findings can be rationalized and expanded upon through computational modeling. researchgate.net

Table 1: Framework for Interdisciplinary Research on NB-Bromazafone

| Discipline | Key Role | Objectives | Expected Outcome |

| Synthetic Chemistry | Compound & Analogue Synthesis | Provide high-purity NB-Bromazafone, its metabolites, and novel analogues for testing. | Establishment of a chemical library for comprehensive screening. |

| Mechanistic Toxicology | Biological Target Analysis | Identify specific molecular targets (e.g., receptor subtypes) and characterize the binding interactions and downstream cellular effects. rti.org | Elucidation of the mechanism of action and potential adverse outcome pathways. rti.org |

| Computational Chemistry | Predictive Modeling | Develop QSAR and docking models to predict bioactivity, toxicity, and metabolic pathways of NB-Bromazafone and its analogues. mdpi.comolemiss.edu | Prioritization of compounds for synthesis and testing; deeper insight into molecular interactions. |

Exploration of Diverse Chemical Modifications for Probing Molecular Interactions

A systematic exploration of the NB-Bromazafone chemical structure is fundamental to understanding how it interacts with its biological targets. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, involve making specific, controlled modifications to a molecule to observe how these changes affect its biological activity. chemisgroup.us

For NB-Bromazafone, this would involve synthesizing a series of analogues by modifying distinct parts of the molecule. For instance, the position and nature of the bromine atom on the phenyl ring could be altered, or the substituents on the triazole ring could be varied. chemisgroup.us

Key areas for modification could include:

The Diazepine (B8756704) Ring: This seven-membered ring is often flexible and can accommodate various structural changes. chemisgroup.us

The Fused Triazole Ring: Modifications to this ring system, as seen in related compounds like alprazolam, can significantly influence activity. chemisgroup.us

The Phenyl Group: Altering substituents on this ring can impact lipophilicity and electronic properties, which are crucial for receptor binding.

By comparing the binding affinity and functional activity of these new analogues with the parent compound, researchers can build a detailed map of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Techniques like Saturation Transfer Difference-Nuclear Magnetic Resonance (STD-NMR) can be employed to probe which parts of the molecule are in direct contact with the target protein, providing empirical data to guide further chemical modifications. acs.org For example, if a specific part of the molecule shows no close contact with the receptor, it could be a candidate for modification to improve binding affinity. acs.org

Development and Application of Novel Theoretical Models and Computational Algorithms

The rapid evolution of NPS markets makes traditional, purely lab-based analysis too slow. mdpi.com Computational chemistry offers a powerful and predictive approach to assess the potential properties of compounds like NB-Bromazafone before they are even synthesized or encountered in forensic casework. olemiss.edunih.gov

Future research should focus on developing and applying sophisticated computational tools:

Quantum Mechanical (QM) Methods: These methods can provide highly detailed information about the electronic structure of NB-Bromazafone, helping to understand its reactivity and the nature of its interactions with receptor binding sites. nih.govmdpi.com

Molecular Docking and Dynamics Simulations: These techniques simulate the interaction between NB-Bromazafone and its putative protein target (e.g., a homology model of the GABA-A receptor). olemiss.edunih.gov These simulations can predict the most likely binding pose and estimate the binding free energy, offering a rationale for the compound's potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building statistical models based on a library of related benzodiazepine (B76468) structures and their known activities, QSAR can predict the biological activity of new or uncharacterized compounds like NB-Bromazafone. mdpi.comnih.gov

The development of a dedicated database containing computational predictions for potential NB-Bromazafone analogues and metabolites would be a significant asset for forensic and law enforcement agencies, enabling them to identify and understand new compounds more rapidly. olemiss.edu

Table 2: Computational Tools in NB-Bromazafone Research

| Computational Method | Application | Scientific Insight Provided |

| Quantum Chemistry (e.g., DFT) | Electronic structure calculation. mdpi.com | Understanding of molecular stability, reactivity, and vibrational spectra for identification. |

| Molecular Docking | Simulating ligand-protein binding. olemiss.edu | Prediction of preferred binding modes and key interacting amino acid residues. |

| Molecular Dynamics (MD) | Simulating the dynamic movement of the ligand-protein complex over time. | Assessment of binding stability and conformational changes in the receptor upon binding. |

| QSAR & Machine Learning | Predicting activity based on chemical structure. mdpi.com | Rapid screening of virtual libraries to identify potentially high-risk analogues. |

Strategic Integration of High-Throughput Screening and Data Science for Mechanistic Discovery

To efficiently analyze NB-Bromazafone and its potential analogues, high-throughput screening (HTS) methodologies are indispensable. researchgate.net HTS allows for the rapid testing of thousands of compounds in parallel, using miniaturized assays to measure various biological activities. acs.org This is particularly useful for toxicology, where a compound can be screened against a large panel of assays to identify potential liabilities, such as off-target effects or cytotoxicity. nih.govannualreviews.org

For NB-Bromazafone research, HTS could be integrated with high-content screening (HCS). HCS combines automated microscopy with quantitative image analysis to provide detailed information at the single-cell level, revealing changes in cell morphology, protein localization, or other cellular features in response to the compound. acs.orgnih.gov This can provide crucial mechanistic insights that go beyond a simple measure of binding affinity. rti.org

The vast amounts of data generated by these screening efforts require the application of advanced data science and machine learning techniques. mdpi.com By analyzing large datasets from HTS, HCS, and computational predictions, data science can uncover complex patterns and correlations that would be impossible to identify manually. rti.org This integrated "Toxicity Testing in the 21st Century" approach can help build predictive models that link chemical structures to specific mechanisms of toxicity, allowing for a more proactive and efficient assessment of the risks posed by NB-Bromazafone and other emerging NPS. nih.gov

Q & A

Q. Q. How can researchers ensure ethical reporting of negative or inconclusive results for CHBrNO studies?

- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) with detailed metadata. Use preprint platforms to share negative results and invite community feedback. Clearly distinguish observational findings from mechanistic hypotheses in discussions .

Q. Q. What protocols mitigate bias in structure determination of CHBrNO derivatives using X-ray crystallography?

- Methodological Answer : Perform blind refinement (masking ligand identity during initial model building) and validate with omit maps. Cross-check with independent techniques (e.g., NMR or computational electron density maps). Report R-factors, resolution limits, and data completeness metrics transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.